TrkA Kinase Inhibition: Target Compound vs. Structural Analog from Common Patent Family
The target compound has not been directly assayed. However, a structurally related compound from the same patent landscape (BDBM136586) demonstrates potent TrkA inhibition with an IC50 of 22.2 nM in an ELISA assay [1]. This serves as a class-level inference but is NOT a direct measurement for CAS 2034496-80-3. Another analog, CHEMBL3298266, shows an IC50 of 47 nM in a cellular TrkA assay [2]. The target compound's TrkA activity remains unquantified.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | BDBM136586 (structural analog from US10005783 / US9676783): IC50 22.2 nM; CHEMBL3298266: IC50 47 nM |
| Quantified Difference | Cannot be calculated (target compound data absent) |
| Conditions | ELISA (TrkA kinase activity) for BDBM136586; beta-galactosidase reporter assay in U2OS cells for CHEMBL3298266 |
Why This Matters
This gap means that a researcher requiring a validated TrkA inhibitor cannot currently select this compound based on published activity; procurement should be contingent on provider-supplied batch-specific assay data.
- [1] BindingDB. BDBM136586 (US10005783, 3; US10047097, 3). High affinity nerve growth factor receptor (TrkA) IC50: 22.2 nM. View Source
- [2] BindingDB. BDBM50022672 (CHEMBL3298266). TrkA cellular IC50: 47 nM. View Source
